molecular formula C17H24O10 B1671433 Geniposide CAS No. 24512-63-8

Geniposide

Cat. No.: B1671433
CAS No.: 24512-63-8
M. Wt: 388.4 g/mol
InChI Key: IBFYXTRXDNAPMM-NOPYRFGNSA-N
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Description

Geniposide is a bioactive iridoid glycoside found in a variety of medicinal herbs, such as Gardenia jasminoides (fruits) . It exhibits several pharmacological effects including neuroprotective, antidiabetic, hepatoprotective, anti-inflammatory, analgesic, antidepressant-like, cardioprotective, antioxidant, immune-regulatory, antithrombotic, and antitumoral activity .


Synthesis Analysis

This compound is mainly extracted from Gardenia jasminoides Ellis . The content of this compound decreases with the development of fruit, so does the expression of the main structural gene GES, G10H, and IS in its synthesis pathway .


Molecular Structure Analysis

This compound has a molecular formula of C17H24O10 and a molecular weight of 388.37 . It is an iridoid glycoside and also considered an enoate ester and cyclopentapyran .


Chemical Reactions Analysis

The formation mechanism and content changes of this compound in Gardenia fruit were studied. The content of this compound decreased with the development of fruit, so did the expression of the main structural gene GES, G10H, and IS in its synthesis pathway .


Physical and Chemical Properties Analysis

This compound has a melting point of 245.23 °C and a boiling point of 641.4±55.0 °C at 760 mmHg . Its log P value is -1.854 and acidity (pKa) is 12.80±0.70 .

Scientific Research Applications

Hepatoprotective Activities

Geniposide has been extensively studied for its hepatoprotective effects. Research indicates that this compound and its aglycone genipin exhibit potential in treating acute liver injury, fulminant hepatitis, non-alcoholic fatty liver disease (NAFLD), and other non-cancer liver diseases. It enhances genes responsible for organic anion efflux and exhibits choleretic effects by facilitating bilirubin disposal. This compound's anti-inflammatory properties are mediated by suppressing pro-inflammatory cytokines and inflammasome production. Moreover, it modulates cell death pathways, including autophagy, apoptosis, necroptosis, and pyroptosis, highlighting its comprehensive therapeutic potential for liver diseases (Fan et al., 2020).

Neuroprotective Effects

This compound is also gaining attention for its neuroprotective effects, particularly in the context of cerebral diseases such as cerebral ischemia, Alzheimer's disease, and depression. It has been shown to alleviate neuronal damage and necrosis by inhibiting inflammatory signals and activating neuroprotective pathways. This compound's role as a glucagon-like peptide-1 receptor (GLP-1R) agonist contributes to its potential in reducing amyloid plaques and mitigating memory impairment. Its ability to regulate the hypothalamic–pituitary–adrenal (HPA) axis and exert antidepressant effects further underscores its multifaceted mechanisms of action in treating cerebral disorders (Zhang et al., 2021).

Anti-inflammatory and Immunoregulatory Properties

Further research highlights this compound's anti-inflammatory and immunoregulatory properties, making it a promising agent for chronic inflammatory diseases. Its pharmacological effects stem from its ability to modulate inflammatory pathways, oxidative stress, and cell death processes. This compound's influence on chronic inflammation is exemplified by its regulation of cell proliferation, apoptosis, and the dynamic balance of pro/anti-inflammatory factors (Ran et al., 2021).

Glucose and Lipid Metabolism

This compound's role in improving glucose and lipid metabolism disorders has been documented, indicating its potential in combating metabolic diseases. It enhances glucose utilization, insulin production, and inhibits insulin resistance, while also promoting lipolysis and inhibiting lipogenesis. These actions suggest that this compound can significantly ameliorate metabolic dysfunctions, providing a basis for its use in treating conditions like diabetes and obesity (Gao & Feng, 2022).

Application in Tissue Engineering

This compound has been explored for its application in tissue engineering and regeneration, particularly for cartilage and bone. Its use in genipin-crosslinked chitosan scaffolds shows promise for supporting the regeneration of these tissues. This application is based on this compound's ability to enhance the physical properties of biomaterials and support cellular functions necessary for tissue repair and regeneration (Muzzarelli et al., 2015).

Mechanism of Action

Target of Action

Geniposide, an active natural product isolated from the herb Gardenia jasminoides Ellis, has been found to interact with several targets. Its primary targets include Insulin-Degrading Enzyme (IDE) , Thioredoxin-Interacting Protein (Txnip) , and Glucagon-Like Peptide-1 Receptor (GLP-1R) . These targets play crucial roles in various biological activities, including anti-oxidation, anti-inflammation, and the regulation of apoptosis .

Mode of Action

This compound interacts with its targets in several ways. It has been shown to induce the expression of IDE in primary cortical neurons . This compound also improves insulin resistance through AMPK-mediated Txnip protein degradation . Furthermore, it acts as a GLP-1R agonist to reduce amyloid plaques and inhibit oxidative stress .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been shown to inhibit inflammatory signals, including NLRP3, TNF-α, IL-6, and IL-1β . It also activates the PI3K/Akt and Wnt/catenin pathways . In the context of Alzheimer’s disease, this compound increases autophagy and inhibits apoptosis by regulating the function of mTOR . Additionally, this compound has been found to affect amino acid metabolism .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various models. It has been found that the Cmax value and the average AUC of this compound in the plasma of the high-dose group were significantly higher than those of the middle-dose group and the low-dose group . This suggests that the dosage of this compound can significantly influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse and significant. It has been found to have multiple pharmacological effects and biological activities, including hepatoprotective activity, an anti-osteoporosis effect, an antitumor effect, an anti-diabetic effect, an anti-myocardial dysfunction effect, a neuroprotective effect, and other protective effects . These effects are largely due to its interactions with its primary targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound can ameliorate alcohol-induced liver injury in an ethanol-induced hepatocyte apoptosis model , suggesting that the presence of certain substances, such as ethanol, can influence its action

Safety and Hazards

Geniposide is toxic if swallowed . It may cause skin and eye irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Geniposide is a promising agent awaiting further exploration for the treatment of cerebral diseases via various phenotypes or signaling pathways . It has been shown to significantly reduce the area of cerebral infarction and alleviate neuronal damage and necrosis .

Biochemical Analysis

Biochemical Properties

Geniposide interacts with several enzymes, proteins, and other biomolecules. It has been shown to regulate Nrf2 translocation, affecting PI3K/Akt signaling pathway expression of antioxidant protein HO-1 . It also has potential pharmacological effects through regulating multiple perturbed pathways to a normal state .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been shown to reduce the area of cerebral infarction and alleviate neuronal damage and necrosis mainly by inhibiting inflammatory signals . It also has effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been shown to significantly increase the expression of ABCG5, NCEH1, OAT3, and GST, compared with the control group . It also modulates the bile secretion pathway and the glutathione pathway .

Temporal Effects in Laboratory Settings

This compound has been shown to improve cognitive function of the double transgenic mouse model at early and late-stage of Alzheimer’s disease . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, this compound’s effects vary with different dosages. For instance, a study with the high-fat diet (HFD) - streptozotocin (STZ) diabetic mouse model using geniposides doses of 200 and 400 (mg/kg) has shown a significant decrease in body weight, blood glucose, insulin and triglycerides (TG) levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. In vivo, this compound can follow two distinct metabolic pathways. The main metabolic pathway involves the hydrolysis of the hydroxyl groups followed by a series of reactions, such as taurine, sulfate and glucuronide conjugation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In rats, after an oral administration of this compound (200 mg/kg) the highest tissue concentration was observed in the kidney (1.12 ± 0.37 μg/ml) with a tmax of 2h .

Subcellular Localization

This compound has been shown to promote the translocation of TXNIP and reduce the binding of TXNIP and NLRP3 , suggesting that it may have effects on the localization of other molecules within the cell.

Properties

IUPAC Name

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFYXTRXDNAPMM-NOPYRFGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24512-63-8
Record name 24512-63-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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